Atrial Natriuretic Peptide (4-24), frog

Descripción general

Descripción

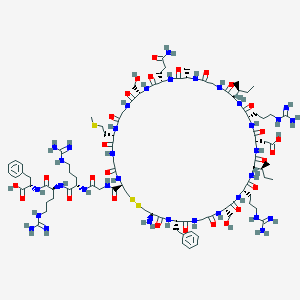

The compound “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” is a peptide consisting of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes cysteine residues at positions 1 and 17, which can form disulfide bonds, contributing to the peptide’s stability and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” is commonly achieved through solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids . The process includes:

Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU, HATU, or DIC.

Deprotection: The protecting group on the amino acid’s amine group is removed, typically using piperidine in DMF.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated SPPS machines, which allow for high-throughput synthesis. The process is scaled up by optimizing reaction conditions and using larger resin quantities. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Peptides undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid side chains can undergo substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: Various reagents depending on the specific side chain being modified.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered side chains.

Aplicaciones Científicas De Investigación

Biochemical Properties

Atrial Natriuretic Peptide (4-24) is a 21-amino acid peptide with the following sequence:

This peptide exhibits unique structural features, including disulfide bonds due to cysteine residues, which contribute to its stability and biological activity. The molecular weight of ANP (4-24) is approximately 2273.07 Da, and it has demonstrated high purity (>96%) in laboratory settings .

Physiological Effects

ANP plays a crucial role in cardiovascular homeostasis, primarily through its actions on the kidneys and vascular smooth muscle:

- Natriuresis and Diuresis : ANP promotes sodium excretion by the kidneys, reducing extracellular fluid volume and blood pressure. It inhibits sodium reabsorption in renal tubules, particularly affecting the proximal convoluted tubule and collecting duct .

- Vasorelaxation : The peptide induces relaxation of vascular smooth muscle, contributing to decreased vascular resistance and improved blood flow. This effect is mediated through the activation of guanylate cyclase receptors and subsequent increase in cyclic GMP (cGMP) levels .

Clinical Applications

The therapeutic potential of ANP (4-24) extends to various clinical conditions:

- Heart Failure Management : Elevated levels of ANP are associated with heart failure, where it serves as a biomarker for diagnosis and prognosis. Infusions of synthetic ANP have shown promise in alleviating symptoms of heart failure by promoting diuresis and reducing preload .

- Hypertension Treatment : Due to its vasodilatory effects, ANP can be explored as a treatment option for hypertension. It counteracts the renin-angiotensin system, which is often overactive in hypertensive patients .

Research Applications

ANP (4-24) has been utilized in various experimental studies:

- Neurophysiology : Research has demonstrated that ANP modulates synaptic transmission in the hypothalamus, impacting the release of neurohypophysial hormones such as vasopressin and oxytocin under hypertonic conditions . This suggests a role for ANP in central fluid balance regulation.

- Peptide Chemistry : In biochemical research, ANP serves as a model for studying peptide interactions and folding mechanisms due to its well-defined structure and biological activity.

Case Studies

Several studies have highlighted the effects of ANP (4-24) in different experimental setups:

Mecanismo De Acción

The mechanism of action of peptides depends on their sequence and structure. For example, peptides with disulfide bonds, like the one described, can interact with specific receptors or enzymes, modulating biological pathways. The cysteine residues can form disulfide bonds, stabilizing the peptide and enabling it to interact with target molecules effectively .

Comparación Con Compuestos Similares

Peptides similar to “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” include:

Oxytocin: A peptide hormone with a similar disulfide bond structure.

Vasopressin: Another peptide hormone with disulfide bonds, involved in water retention and blood pressure regulation.

Insulin: A peptide hormone with multiple disulfide bonds, crucial for glucose metabolism.

These peptides share structural similarities but differ in their specific sequences and biological functions, highlighting the uniqueness of each peptide.

Actividad Biológica

Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone involved in regulating blood pressure and fluid balance. The specific variant, Atrial Natriuretic Peptide (4-24) , derived from frog species, has garnered attention for its biological activities, particularly its diuretic and vasorelaxant properties. This article explores the biological activity of frog ANP (4-24), detailing its physiological effects, mechanisms of action, and relevant research findings.

Overview of Atrial Natriuretic Peptide (4-24)

Chemical Structure and Characteristics

- Sequence : Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-Arg-Phe-OH

- Molecular Weight : 2273.07 Da

- Purity : >96%

Frog ANP (4-24) is a 21-amino acid peptide that exhibits significant biological activity, primarily influencing renal function and cardiovascular dynamics .

Diuretic and Natriuretic Effects

Frog ANP (4-24) has been shown to promote natriuresis , the excretion of sodium in urine, which is essential for regulating blood volume and pressure. This peptide acts on renal tubules to inhibit sodium reabsorption, thereby increasing urinary output. In studies involving frog heart extracts, both frog ANP-24 and its shorter form, ANP-21, demonstrated potent diuretic effects .

The biological effects of ANP are mediated through its interaction with specific receptors in the renal system:

- Guanylyl Cyclase Receptor Activation : ANP binds to guanylyl cyclase receptors on target cells, leading to an increase in cyclic GMP (cGMP) levels. This signaling cascade results in smooth muscle relaxation and enhanced glomerular filtration rate (GFR), contributing to increased urine production .

- Inhibition of Sodium Channels : Research indicates that ANP decreases the activity of sodium channels in renal tubular cells, further promoting natriuresis. Specifically, it inhibits the Na+/H+ exchanger and Na+/K+ ATPase activity in the proximal convoluted tubule .

Comparative Analysis of Biological Activity

| Peptide | Length (aa) | Diuretic Activity | Vasorelaxant Activity | Molecular Weight (Da) |

|---|---|---|---|---|

| Frog ANP (4-24) | 21 | Yes | Yes | 2273.07 |

| Frog ANP (21) | 18 | Yes | Moderate | 2040.00 |

| Mammalian ANP | 28 | Yes | Yes | 3250.00 |

Case Studies

- Study on Hyla japonica : A study demonstrated that frog ANP enhances Na+ absorption in the urinary bladder of the Japanese tree frog, suggesting a complex role in fluid regulation beyond simple natriuresis .

- Cardiovascular Effects : Chronic infusion of ANP in animal models has shown to prevent hypertension development by modulating vascular resistance and promoting diuresis, highlighting its potential therapeutic applications in managing cardiovascular diseases .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-amino-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H150N34O27S3/c1-7-47(3)72-87(151)112-38-66(131)113-49(5)74(138)118-57(27-28-65(95)130)82(146)125-62(43-128)78(142)110-39-68(133)115-58(29-34-155-6)76(140)108-42-70(135)117-64(79(143)111-40-67(132)114-53(23-15-30-104-90(96)97)80(144)119-54(24-16-31-105-91(98)99)81(145)124-61(89(153)154)36-51-21-13-10-14-22-51)46-157-156-45-52(94)75(139)122-59(35-50-19-11-9-12-20-50)77(141)109-41-69(134)116-63(44-129)86(150)121-56(26-18-33-107-93(102)103)84(148)127-73(48(4)8-2)88(152)123-60(37-71(136)137)85(149)120-55(83(147)126-72)25-17-32-106-92(100)101/h9-14,19-22,47-49,52-64,72-73,128-129H,7-8,15-18,23-46,94H2,1-6H3,(H2,95,130)(H,108,140)(H,109,141)(H,110,142)(H,111,143)(H,112,151)(H,113,131)(H,114,132)(H,115,133)(H,116,134)(H,117,135)(H,118,138)(H,119,144)(H,120,149)(H,121,150)(H,122,139)(H,123,152)(H,124,145)(H,125,146)(H,126,147)(H,127,148)(H,136,137)(H,153,154)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYRDBKHDKQDON-SMFLCKQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H150N34O27S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583249 | |

| Record name | PUBCHEM_16173282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118691-44-4 | |

| Record name | PUBCHEM_16173282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.